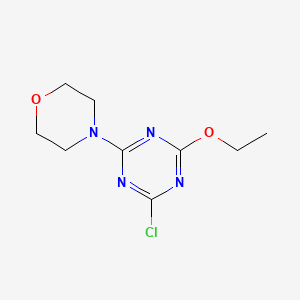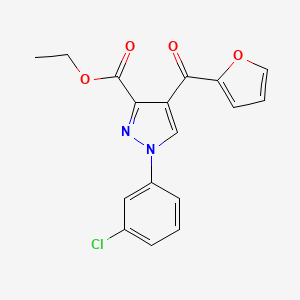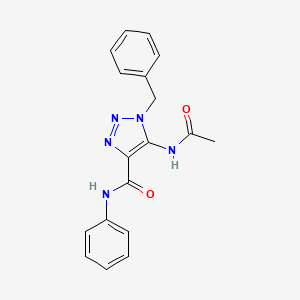![molecular formula C19H11FN2O2 B15005731 2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)
2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a pyrazole ring fused with a fluorophenyl group and an indene-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Solvent-free conditions or the use of green solvents may also be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing inflammation by blocking the synthesis of prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The presence of the fluorophenyl group in 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE imparts unique electronic properties, making it distinct from its chloro, bromo, and methoxy analogs. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H11FN2O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H11FN2O2/c20-13-7-5-11(6-8-13)17-12(10-21-22-17)9-16-18(23)14-3-1-2-4-15(14)19(16)24/h1-10H,(H,21,22) |
Clé InChI |
PCNXVESSNRIHOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
![3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene](/img/structure/B15005665.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B15005667.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)


![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)

![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)

